Cas no 82105-88-2 (4-Ethoxybenzyltriphenylphosphonium Bromide)

4-Ethoxybenzyltriphenylphosphonium Bromide structure
82105-88-2 structure
Product Name:4-Ethoxybenzyltriphenylphosphonium Bromide
CAS No:82105-88-2
MF:C27H26BrOP
MW:477.372507572174
MDL:MFCD00011834
CID:90817
PubChem ID:87569677
Update Time:2024-10-27

4-Ethoxybenzyltriphenylphosphonium Bromide Chemical and Physical Properties

Names and Identifiers

    • (4-Ethoxybenzyl)triphenylphosphonium bromide
    • 4-Ethoxybenzyltriphenylphosphonium Bromide
    • (4-ethoxyphenyl)methyl-triphenylphosphanium,bromide
    • [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide
    • MZBKKJRCQNVENM-UHFFFAOYSA-M
    • VZ20139
    • 4-EthoxybenzyltriphenylphosphoniumBromide
    • p-ethoxybenzyltriphenylphosphonium bromide
    • E0421
    • (4-ethoxybenzyl)(triphenyl)phosphonium bromide
    • (4-ethoxyphenyl)methyl-triphenylp
    • Phosphonium, [(4-ethoxyphenyl)methyl]triphenyl-, bromide (9CI)
    • MFCD00011834
    • AKOS015832984
    • [(4-ethoxyphenyl)methyl]triphenylphosphanium bromide
    • 82105-88-2
    • DTXSID90369138
    • CS-0322399
    • (4-ethoxyphenyl)methyl-triphenylphosphanium;bromide
    • D90511
    • FT-0604763
    • (4-Ethoxybenzyl)triphenylphosphoniumbromide
    • FT-0604764
    • SCHEMBL2449254
    • DB-056573
    • MDL: MFCD00011834
    • Inchi: 1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1
    • InChI Key: MZBKKJRCQNVENM-UHFFFAOYSA-M
    • SMILES: [Br-].O(CC)C1C=CC(C[P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1
    • BRN: 6464029

Computed Properties

  • Exact Mass: 476.09000
  • Monoisotopic Mass: 476.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 406
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Light beige powder
  • Melting Point: 223.0 to 227.0 deg-C
  • PSA: 22.82000
  • LogP: 2.58340
  • Solubility: Not determined

4-Ethoxybenzyltriphenylphosphonium Bromide Security Information

4-Ethoxybenzyltriphenylphosphonium Bromide Pricemore >>

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4-Ethoxybenzyltriphenylphosphonium Bromide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 15 min, 60 °C; 60 °C → rt
2.2 30 min, 60 °C
3.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 85 °C
Reference
Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure-Activity Relationship
Abdullaha, Mohd; et al, ACS Omega, 2023, 8(20), 17591-17608

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 85 °C
Reference
Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure-Activity Relationship
Abdullaha, Mohd; et al, ACS Omega, 2023, 8(20), 17591-17608

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 15 min, 60 °C; 60 °C → rt
1.2 30 min, 60 °C
2.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 85 °C
Reference
Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure-Activity Relationship
Abdullaha, Mohd; et al, ACS Omega, 2023, 8(20), 17591-17608

4-Ethoxybenzyltriphenylphosphonium Bromide Raw materials

4-Ethoxybenzyltriphenylphosphonium Bromide Preparation Products

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